(2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride
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Overview
Description
(2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H8Cl2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as ethyl acetate and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazoles .
Scientific Research Applications
(2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The pathways involved may include inhibition of bacterial cell wall synthesis or disruption of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(4-Methylthiazol-2-yl)methanamine: Similar structure but lacks the chlorine atom.
(2-Chlorothiazol-5-yl)methanamine hydrochloride: Similar structure with a different substitution pattern.
Uniqueness
The presence of both chlorine and methyl groups in (2-Chloro-5-methylthiazol-4-yl)methanamine hydrochloride imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C5H8Cl2N2S |
---|---|
Molecular Weight |
199.10 g/mol |
IUPAC Name |
(2-chloro-5-methyl-1,3-thiazol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H7ClN2S.ClH/c1-3-4(2-7)8-5(6)9-3;/h2,7H2,1H3;1H |
InChI Key |
WTBTXUIRAZGFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)CN.Cl |
Origin of Product |
United States |
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